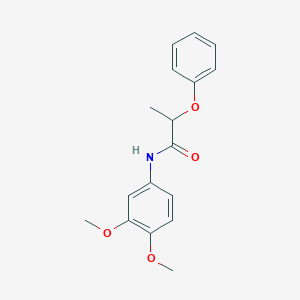![molecular formula C15H13Br2NO2 B290549 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide, also known as DHBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHBP belongs to the class of benzamide derivatives and has a molecular weight of 400.1 g/mol.
作用机制
The mechanism of action of 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide is not fully understood, but studies have suggested that it acts by inhibiting various cellular pathways. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide is also soluble in various solvents, making it easy to use in different experimental setups. However, 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has some limitations. It is a synthetic compound that may not fully mimic the natural compounds found in biological systems. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide may also have off-target effects, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the research on 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide. One of the significant areas is the development of 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide-based cancer therapies. Further studies are needed to understand the mechanism of action of 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide and its potential synergistic effects with other anticancer drugs. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can also be studied for its potential applications in other fields such as antibacterial and antifungal therapies.
Conclusion
In conclusion, 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has been extensively studied for its potential applications in cancer therapy, antibacterial, and antifungal therapies. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has several advantages for lab experiments, but it also has some limitations. Future research on 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can provide valuable insights into its mechanism of action and potential applications in various fields.
合成方法
The synthesis of 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide involves the reaction of 2,5-dibromoaniline with 3-(1-hydroxyethyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide. The overall reaction scheme is shown below:
科学研究应用
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has been extensively studied for its potential applications in various scientific fields. One of the significant research areas is cancer therapy. Studies have shown that 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for cancer therapy.
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been studied for its antibacterial and antifungal properties. Studies have shown that 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can effectively inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
属性
分子式 |
C15H13Br2NO2 |
|---|---|
分子量 |
399.08 g/mol |
IUPAC 名称 |
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H13Br2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-8-11(16)5-6-14(13)17/h2-9,19H,1H3,(H,18,20) |
InChI 键 |
ZVRBXEOJODKIFK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O |
规范 SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



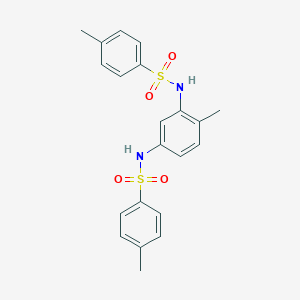
![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}-4-methylphenyl)acetamide](/img/structure/B290467.png)
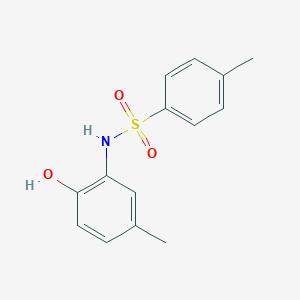

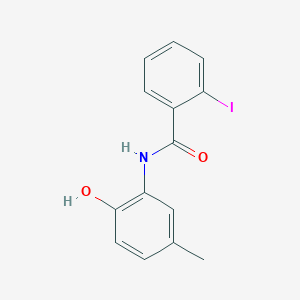
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate](/img/structure/B290472.png)
![N-(2-methyl-5-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B290475.png)
![4-chloro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290478.png)
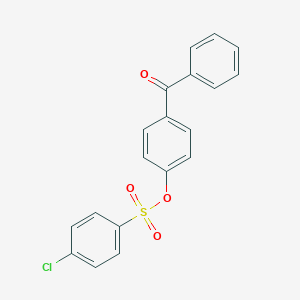
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B290480.png)
![4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B290481.png)
